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For Researchers, Scientists, and Drug Development Professionals

Introduction
2-Bromo-6-tert-butylpyridine is a versatile heterocyclic building block that has garnered

significant interest in organic synthesis, particularly in the fields of medicinal chemistry and

materials science. Its unique structural features, namely the sterically demanding tert-butyl

group and the reactive bromine atom on the pyridine scaffold, offer a powerful platform for the

construction of complex molecular architectures. The bulky tert-butyl group can influence the

conformation of molecules, provide steric shielding, and enhance solubility in organic solvents,

while the bromine atom serves as a key handle for a variety of cross-coupling reactions. This

guide provides an in-depth overview of the synthesis, properties, and key applications of 2-
Bromo-6-tert-butylpyridine, complete with experimental protocols and data to facilitate its

effective use in research and development.

Physicochemical Properties and Safety Information
2-Bromo-6-tert-butylpyridine is a liquid at room temperature.[1] While a specific Safety Data

Sheet (SDS) for 2-Bromo-6-tert-butylpyridine is not readily available, data for the closely

related compound 2-bromo-4-tert-butylpyridine suggests that it should be handled with care.[2]

It is advisable to handle the compound in a well-ventilated fume hood, wearing appropriate

personal protective equipment (PPE) including gloves, safety goggles, and a lab coat.[3]
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Property Value Reference

CAS Number 195044-14-5 [4][5]

Molecular Formula C₉H₁₂BrN [4][5]

Molecular Weight 214.10 g/mol [5]

Physical State Liquid [1]

Purity Typically ≥95% [6]

Safety Precautions:

Handling: Avoid contact with skin and eyes. Do not breathe vapors. Handle in a well-

ventilated area or fume hood.[2][3]

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible

materials such as strong oxidizing agents.[7]

Disposal: Dispose of as hazardous waste in accordance with local, state, and federal

regulations. Do not dispose of down the drain.[8]

Synthesis of 2-Bromo-6-tert-butylpyridine
A common method for the synthesis of 2-Bromo-6-tert-butylpyridine involves the reaction of

2,6-dibromopyridine with a Grignard reagent, such as tert-butylmagnesium chloride.[9]

Experimental Protocol: Synthesis from 2,6-
Dibromopyridine
Materials:

2,6-Dibromopyridine

tert-Butylmagnesium chloride (1.0 M solution in THF)

Iodine (catalyst)
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Anhydrous tetrahydrofuran (THF)

Saturated aqueous ammonium chloride solution

Ethyl acetate

Hexane

Silica gel for column chromatography

Procedure:

In a three-necked flask under a nitrogen atmosphere, dissolve 2,6-dibromopyridine (14.24 g)

and a catalytic amount of iodine screen copper (I) (0.61 g) in anhydrous THF (180 mL).[9]

Cool the solution to 0 °C in an ice bath.

Slowly add a 1.0 M solution of tert-butylmagnesium chloride in THF (70 mL) dropwise to the

cooled solution.

After the addition is complete, allow the reaction mixture to warm to room temperature and

stir for 1 hour.[9]

Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution

(100 mL).

Extract the mixture with ethyl acetate (100 mL).

Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate under

reduced pressure to obtain the crude product.

Purify the crude product by silica gel column chromatography using hexane as the eluent to

yield 2-bromo-6-tert-butylpyridine (10 g).[9]
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2,6-Dibromopyridine

Grignard Adduct

THF, 0°C to rt

tert-Butylmagnesium chloride

Aqueous Workup
(NH4Cl)

2-Bromo-6-tert-butylpyridine

Column Chromatography

Click to download full resolution via product page

Spectroscopic Data
While specific, experimentally verified spectra for 2-Bromo-6-tert-butylpyridine are not widely

published, the following are expected characteristic features based on its structure and data

from analogous compounds.
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Spectroscopic Data Expected Characteristics

¹H NMR

A singlet for the tert-butyl protons (around 1.3

ppm). Three aromatic protons in the pyridine

ring, exhibiting coupling patterns typical of a 2,6-

disubstituted pyridine.

¹³C NMR

Resonances for the quaternary and methyl

carbons of the tert-butyl group. Signals for the

six carbons of the pyridine ring, with the carbon

bearing the bromine atom shifted downfield.

IR Spectroscopy

C-H stretching vibrations for the alkyl and

aromatic groups (around 2850-3100 cm⁻¹).

Aromatic C=C and C=N stretching vibrations

(around 1400-1600 cm⁻¹). C-Br stretching

vibration (typically below 1000 cm⁻¹).[10][11]

Mass Spectrometry

A molecular ion peak (M⁺) and a characteristic

M+2 peak of nearly equal intensity due to the

presence of the bromine isotopes (⁷⁹Br and

⁸¹Br).[4] Fragmentation may involve the loss of a

methyl group (M-15) or the entire tert-butyl

group (M-57).[12][13]

Reactivity and Applications as a Synthetic Building
Block
The bromine atom at the 2-position of 2-Bromo-6-tert-butylpyridine is the primary site of

reactivity, making it an excellent substrate for various palladium-catalyzed cross-coupling

reactions. The steric hindrance from the adjacent tert-butyl group can influence the reactivity

and selectivity of these transformations.

Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds. 2-Bromo-
6-tert-butylpyridine can be coupled with a variety of aryl and heteroaryl boronic acids or
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esters to generate 2-aryl-6-tert-butylpyridine derivatives. These products are valuable scaffolds

in medicinal chemistry and materials science.[14]

Click to download full resolution via product page

Materials:

2-Bromo-6-tert-butylpyridine

(4-Methoxyphenyl)boronic acid

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

Potassium carbonate (K₂CO₃)

Toluene

Water

Ethyl acetate

Brine

Procedure: (Adapted from a general protocol for 2-bromopyridines)[15]

To an oven-dried Schlenk flask, add 2-Bromo-6-tert-butylpyridine (1.0 mmol), (4-

methoxyphenyl)boronic acid (1.2 mmol), potassium carbonate (2.0 mmol), and

tetrakis(triphenylphosphine)palladium(0) (0.05 mmol).

Seal the flask and evacuate and backfill with argon or nitrogen three times.

Add degassed toluene (8 mL) and water (2 mL) via syringe.

Heat the reaction mixture to 90 °C and stir vigorously for 12-16 hours.

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid

Chromatography-Mass Spectrometry (LC-MS).
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Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash

with water and then brine.

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced

pressure.

Purify the crude product by flash column chromatography on silica gel.

Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a versatile method for the formation of carbon-nitrogen

bonds. 2-Bromo-6-tert-butylpyridine can be coupled with a wide range of primary and

secondary amines to produce 2-amino-6-tert-butylpyridine derivatives, which are important

intermediates in drug discovery.[16]

Click to download full resolution via product page

Materials:

2-Bromo-6-tert-butylpyridine

Morpholine

BrettPhos Pd G3 precatalyst

Lithium bis(trimethylsilyl)amide (LiHMDS) (1 M solution in THF)

Anhydrous toluene

Saturated aqueous ammonium chloride solution

Ethyl acetate

Brine

Procedure: (Adapted from a general protocol for 2-bromobenzimidazoles)
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In a glovebox, add 2-Bromo-6-tert-butylpyridine (1.0 mmol), BrettPhos Pd G3 precatalyst

(0.02 mmol), and a stir bar to an oven-dried reaction vial.

Add morpholine (1.2 mmol).

Add anhydrous toluene (2 mL) followed by a 1 M solution of LiHMDS in THF (1.5 mL, 1.5

mmol).

Seal the vial and heat the reaction mixture to 100 °C with stirring.

Monitor the reaction progress by TLC or LC-MS.

After completion, cool the reaction to room temperature and carefully quench with a

saturated aqueous solution of ammonium chloride.

Extract the mixture with ethyl acetate, wash the combined organic layers with brine, and dry

over anhydrous sodium sulfate.

Concentrate under reduced pressure and purify the crude product by flash column

chromatography.

Application in Drug Discovery: Synthesis of Kinase
Inhibitors
Substituted pyridines are prevalent scaffolds in a wide range of biologically active compounds,

including kinase inhibitors. The p38 MAP kinase, for instance, is a key target in the

development of anti-inflammatory drugs.[2][5][17][18] The 2-arylpyridine motif, accessible

through Suzuki-Miyaura coupling of 2-Bromo-6-tert-butylpyridine, is a common feature in

many p38 MAP kinase inhibitors. The tert-butyl group can provide beneficial steric interactions

within the kinase's active site.
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Conclusion
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2-Bromo-6-tert-butylpyridine is a valuable and versatile building block for organic synthesis.

Its unique combination of a sterically demanding tert-butyl group and a reactive bromine atom

on a pyridine core allows for the strategic and efficient construction of a wide array of complex

molecules. The amenability of the bromine atom to palladium-catalyzed cross-coupling

reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig reactions, provides a robust

platform for the synthesis of substituted pyridines with significant potential in medicinal

chemistry, particularly in the development of kinase inhibitors, as well as in materials science.

This guide provides the foundational knowledge and practical protocols to enable researchers

to effectively utilize this important synthetic intermediate in their research endeavors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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